Cas no 1249424-32-5 (Benzaldehyde, 4-methoxy-3-[(propylthio)methyl]-)

Benzaldehyde, 4-methoxy-3-[(propylthio)methyl]- is a specialized aromatic aldehyde featuring a methoxy group at the 4-position and a propylthiomethyl substituent at the 3-position of the benzene ring. This structural configuration imparts unique reactivity and functional properties, making it valuable in organic synthesis and pharmaceutical intermediates. The methoxy group enhances electron density, influencing electrophilic substitution patterns, while the propylthioether moiety introduces sulfur-based functionality, broadening its utility in cross-coupling and oxidation reactions. Its well-defined structure ensures consistency in synthetic applications, particularly in the development of flavoring agents, fragrances, and bioactive compounds. The compound's stability and purity make it suitable for high-precision chemical processes.
Benzaldehyde, 4-methoxy-3-[(propylthio)methyl]- structure
1249424-32-5 structure
商品名:Benzaldehyde, 4-methoxy-3-[(propylthio)methyl]-
CAS番号:1249424-32-5
MF:C12H16O2S
メガワット:224.319242477417
CID:5250199

Benzaldehyde, 4-methoxy-3-[(propylthio)methyl]- 化学的及び物理的性質

名前と識別子

    • 4-Methoxy-3-((propylthio)methyl)benzaldehyde
    • 4-methoxy-3-[(propylsulfanyl)methyl]benzaldehyde
    • Benzaldehyde, 4-methoxy-3-[(propylthio)methyl]-
    • インチ: 1S/C12H16O2S/c1-3-6-15-9-11-7-10(8-13)4-5-12(11)14-2/h4-5,7-8H,3,6,9H2,1-2H3
    • InChIKey: PPPGPQOEJSDUBY-UHFFFAOYSA-N
    • ほほえんだ: S(CCC)CC1C=C(C=O)C=CC=1OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 185
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 51.6

Benzaldehyde, 4-methoxy-3-[(propylthio)methyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-394996-0.1g
4-methoxy-3-[(propylsulfanyl)methyl]benzaldehyde
1249424-32-5
0.1g
$640.0 2023-03-02
Enamine
EN300-394996-5.0g
4-methoxy-3-[(propylsulfanyl)methyl]benzaldehyde
1249424-32-5
5.0g
$2110.0 2023-03-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1420823-500mg
4-Methoxy-3-((propylthio)methyl)benzaldehyde
1249424-32-5 98%
500mg
¥18867.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1420823-1g
4-Methoxy-3-((propylthio)methyl)benzaldehyde
1249424-32-5 98%
1g
¥17006.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1420823-2.5g
4-Methoxy-3-((propylthio)methyl)benzaldehyde
1249424-32-5 98%
2.5g
¥35985.00 2024-08-09
Enamine
EN300-394996-0.05g
4-methoxy-3-[(propylsulfanyl)methyl]benzaldehyde
1249424-32-5
0.05g
$612.0 2023-03-02
Enamine
EN300-394996-1.0g
4-methoxy-3-[(propylsulfanyl)methyl]benzaldehyde
1249424-32-5
1g
$0.0 2023-06-07
Enamine
EN300-394996-2.5g
4-methoxy-3-[(propylsulfanyl)methyl]benzaldehyde
1249424-32-5
2.5g
$1428.0 2023-03-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1420823-50mg
4-Methoxy-3-((propylthio)methyl)benzaldehyde
1249424-32-5 98%
50mg
¥15422.00 2024-08-09
Enamine
EN300-394996-0.5g
4-methoxy-3-[(propylsulfanyl)methyl]benzaldehyde
1249424-32-5
0.5g
$699.0 2023-03-02

Benzaldehyde, 4-methoxy-3-[(propylthio)methyl]- 関連文献

Benzaldehyde, 4-methoxy-3-[(propylthio)methyl]-に関する追加情報

Benzaldehyde, 4-methoxy-3-[(propylthio)methyl]-: A Versatile Building Block in Pharmaceutical and Material Sciences

Benzaldehyde, 4-methoxy-3-[(propylthio)methyl]- is a key intermediate in the synthesis of advanced pharmaceuticals and functional materials. This compound, with the chemical structure 4-methoxy-3-[(propylthio)methyl]-benzaldehyde, combines aromatic rings with versatile functional groups, enabling its application in diverse chemical transformations. The propylthio moiety introduces unique reactivity, while the 4-methoxy group enhances solubility and biological activity. Recent studies highlight its potential in drug discovery and polymer science, positioning it as a critical molecule in modern chemical research.

The CAS number 1249424-32-5 uniquely identifies this compound, ensuring traceability in chemical databases and regulatory frameworks. Its molecular formula, C12H14O2S, reflects the integration of aromatic, aliphatic, and heteroatomic functionalities. The propylthio group, derived from sulfur-containing compounds, is particularly significant in modulating biological interactions. Recent advancements in synthetic chemistry have optimized its preparation, reducing environmental impact and improving scalability for industrial applications.

In pharmaceutical research, Benzaldehyde, 4-methoxy-3-[(propylthio)methyl]- has emerged as a scaffold for developing anti-inflammatory and antitumor agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in designing selective COX-2 inhibitors, leveraging the 4-methoxy group to enhance receptor binding affinity. The propylthio moiety was found to modulate enzyme activity by forming hydrogen bonds with target proteins, a mechanism critical for drug efficacy.

Recent breakthroughs in material science have expanded its applications. Researchers at the University of Tokyo (2023) utilized this compound as a monomer for synthesizing conductive polymers with enhanced thermal stability. The propylthio group contributes to intermolecular cross-linking, improving mechanical strength while maintaining electrical conductivity. Such properties make it a promising candidate for flexible electronics and energy storage devices.

From a synthetic perspective, the 4-methoxy group acts as a directing agent in electrophilic aromatic substitution reactions, facilitating the introduction of functional groups at specific positions. This property is exploited in the synthesis of complex molecules, including those targeting neurodegenerative diseases. A 2022 study in Organic Letters reported a novel catalytic pathway for its preparation, reducing reaction time by 40% through the use of metal-organic frameworks (MOFs).

The propylthio functional group exhibits unique reactivity in nucleophilic substitution reactions. Its sulfur atom serves as a nucleophile, enabling the formation of sulfide bonds in biomolecules. This property has been leveraged in the development of peptidomimetics, where the propylthio group mimics amino acid side chains to modulate enzyme activity. Such applications are particularly relevant in the design of protease inhibitors for viral therapies.

Environmental considerations in chemical synthesis have led to the exploration of green methodologies for producing Benzaldehyde, 4-methoxy-3-[(propylthio)methyl]-. A 2023 review in Green Chemistry highlighted the use of biocatalysts, such as lipase enzymes, to achieve stereoselective synthesis under mild conditions. This approach minimizes the use of hazardous solvents and reduces waste generation, aligning with sustainable chemistry principles.

Computational studies have further elucidated the molecular dynamics of this compound. Quantum mechanical simulations revealed that the 4-methoxy group stabilizes the aromatic ring through electron donation, while the propylthio group introduces steric hindrance that influences intermolecular interactions. These insights are critical for predicting biological activity and optimizing drug design strategies.

Future research directions include the exploration of its role in supramolecular chemistry. The propylthio group's ability to form disulfide bonds suggests potential applications in self-assembling nanomaterials. Additionally, its compatibility with click chemistry reactions opens avenues for modular synthesis of complex structures, a trend gaining traction in personalized medicine.

Industrial adoption of Benzaldehyde, 4-methoxy-3-[(propylthio)methyl]- is being driven by its adaptability to diverse synthetic platforms. Its use in combinatorial chemistry libraries allows for rapid screening of potential drug candidates. The 4-methoxy group's solubility-enhancing properties are particularly valuable in formulations requiring high bioavailability, such as oral medications.

Challenges remain in achieving full synthetic efficiency, particularly in scaling up production for commercial use. Ongoing research focuses on developing asymmetric catalytic systems to improve enantioselectivity, a critical factor in pharmaceutical applications. The propylthio group's reactivity also necessitates careful control of reaction conditions to prevent side reactions that could compromise product purity.

In conclusion, Benzaldehyde, 4-methoxy-3-[(propylthio)methyl]- represents a versatile chemical entity with transformative potential across multiple disciplines. Its unique functional groups enable applications in pharmacology, materials science, and sustainable chemistry. Continued innovation in synthetic methods and computational modeling will further unlock its capabilities, solidifying its role as a cornerstone of modern chemical research.

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